molecular formula C3H4BrFO2 B185141 2-Bromo-2-fluoropropanoic acid CAS No. 132629-22-2

2-Bromo-2-fluoropropanoic acid

Cat. No.: B185141
CAS No.: 132629-22-2
M. Wt: 170.96 g/mol
InChI Key: ZTEGOWVITUUIFA-UHFFFAOYSA-N
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Description

2-bromo-2-fluoropropanoic acid is a high-value α-halogenated carboxylic acid that serves as a critical synthetic intermediate in advanced organic and medicinal chemistry research. Its primary research application lies in its role as a versatile building block for the introduction of the 2-fluoro-2-alkanoic acid motif into target molecules. The presence of both bromine and fluorine atoms on the alpha carbon makes it a suitable substrate for nucleophilic substitution reactions, enabling researchers to explore structure-activity relationships by synthesizing novel compounds. This compound is particularly valuable in pharmaceutical research for the development of protease inhibitors and other bioactive molecules, where the fluorine atom can be used to modulate electronic properties, metabolic stability, and binding affinity. Furthermore, this compound finds application in materials science as a precursor for the synthesis of fluorinated polymers and functionalized materials with tailored properties. Its utility in agrochemical research is also recognized for constructing active ingredients with enhanced efficacy. This makes it an essential reagent for chemists engaged in method development and the creation of complex, fluorine-containing molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGOWVITUUIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473465
Record name 2-bromo-2-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132629-22-2
Record name 2-bromo-2-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct and Indirect Approaches to the Synthesis of 2-Bromo-2-fluoropropanoic Acid

The synthesis of racemic this compound can be achieved through several foundational organic chemistry reactions. These methods prioritize the installation of the two different halogen atoms on the α-carbon of the propanoic acid backbone.

A primary strategy for synthesizing this compound involves a two-step sequence of halogenation and fluorination, or vice-versa, on a suitable propanoic acid precursor. One documented approach begins with a 2-fluoropropionic ester. google.com This ester undergoes bromination at the α-position to yield the corresponding 2-bromo-2-fluoropropionic ester. google.com

The bromination step is typically carried out using a brominating agent with a nitrogen-bromine bond, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. google.com The resulting ester can then be hydrolyzed to the target carboxylic acid. This method is advantageous as it builds upon a readily available fluorinated starting material.

An alternative pathway is the direct bromofluorination of a suitable substrate. This can involve reacting a precursor with reagents like bromine (Br₂) and an electrophilic fluorine source such as Selectfluor®, although this often falls under electrophilic approaches. Another method involves the chlorination-dehydrochlorination of 2-fluoropropanoic acid to produce α-fluoroacrylic acid, which can then be further functionalized. researchgate.net

Table 1: Halogenation of 2-Fluoropropionic Ester

Step Starting Material Reagents Product Reference
Bromination 2-Fluoropropionic ester N-bromosuccinimide (NBS), Radical initiator 2-Bromo-2-fluoropropionic ester google.com

Halogen exchange (Halex) reactions provide another viable route to this compound. This approach typically starts with a dihalogenated precursor where one of the halogens is displaced by a fluoride (B91410) ion. A common method starts with 2-bromo-2-chloropropanoic acid.

In this synthesis, the chlorine atom is selectively replaced by fluorine via a nucleophilic substitution (SN2) reaction. This is often accomplished using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The efficacy of KF as a fluorinating agent in halogen exchange reactions is well-established, though it often requires anhydrous conditions and sometimes the use of phase-transfer catalysts or specific solvents to enhance reactivity. researchgate.net The success of this reaction depends on the greater nucleophilicity of the fluoride ion compared to the leaving group and the stability of the C-F bond formed. researchgate.net

Table 2: Halogen Exchange for Synthesis

Starting Material Reagents Conditions Yield Reference

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this would typically involve the fluorination of a 2-bromo-propanoate enolate or a related nucleophilic species.

Reagents containing a nitrogen-fluorine (N-F) bond are the most common electrophilic fluorinating agents due to their relative stability and safety. wikipedia.org These include N-fluorobenzenesulfonimide (NFSI) and, notably, Selectfluor®. wikipedia.org A direct oxidative bromofluorination can be achieved using N-bromosuccinimide (NBS) and a fluoride source like silver fluoride (AgF). Another approach involves the direct bromofluorination using Br₂ and Selectfluor®. These methods offer an alternative to nucleophilic fluorination pathways. wikipedia.orgorganic-chemistry.org

Table 3: Electrophilic Fluorination Methods

Method Starting Material Precursor Reagents Temperature Selectivity Reference
Direct Bromofluorination Propanoic acid derivative Br₂, Selectfluor® 0–5°C Moderate

Stereoselective Synthesis of this compound

Creating specific stereoisomers of this compound is crucial for applications in pharmaceuticals and materials science. This requires the use of asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

Asymmetric catalysis is a key strategy for producing enantioenriched α-bromo-α-fluorocarboxylates. One patented method describes the synthesis of optically active β-hydroxy-α-bromo-α-fluorocarboxylates through the reaction of 2-bromo-2-fluoroketenesilylacetals with aldehydes. google.com This reaction is catalyzed by a catalytic amount of a chiral Lewis acid, which controls the stereochemical outcome of the addition. google.com The resulting trialkylsilyl intermediates are then hydrolyzed to yield the final product. google.com

While not directly producing this compound, this methodology establishes a chiral center adjacent to the α-bromo-α-fluoro-substituted carbon and is a critical step towards related chiral molecules. Other transition metal-catalyzed approaches, such as copper(I)-catalyzed asymmetric alkylation of α-imino-esters, demonstrate the utility of metal-chiral ligand complexes in creating α-stereogenic centers, a principle applicable to the synthesis of complex amino acid derivatives. nih.gov

Broader enantioselective methods for α-fluoro-α-halo carboxylic acids are also highly relevant. A notable development is the use of N-heterocyclic carbene (NHC) catalysis. organic-chemistry.orgnih.gov The asymmetric hydration of α-halo enals, catalyzed by a chiral NHC, can produce enantioenriched α-fluoro carboxylic acids with high yields and excellent enantioselectivities (up to 96% ee). organic-chemistry.orgnih.gov This redox process utilizes water as a nucleophile, making it an atom-economical approach. organic-chemistry.org

Another powerful strategy is the enantioselective decarboxylative halogenation. Chiral α-chloro-α-fluoro ketones have been synthesized by the decarboxylative chlorination of α-chloro-β-ketocarboxylic acids using a chiral amine catalyst, achieving up to 90% ee. researchgate.netthieme-connect.com This method could conceptually be adapted for bromination. These ketone products can serve as valuable precursors to the corresponding chiral carboxylic acids. The development of such organocatalytic methods represents a significant advance in the asymmetric synthesis of molecules with challenging α,α-dihalo-substituted stereocenters. researchgate.netrsc.org

Table 4: Enantioselective Synthesis Approaches

Method Catalyst Type Substrate Product Class Enantioselectivity Reference
Asymmetric Hydration Chiral N-Heterocyclic Carbene (NHC) α-Fluoro enals α-Fluoro carboxylic acids up to 96% ee organic-chemistry.orgnih.gov
Asymmetric Decarboxylative Chlorination Chiral Amine α-Chloro-β-ketocarboxylic acids α-Chloro-α-fluoro ketones up to 90% ee researchgate.netthieme-connect.com

Kinetic and Dynamic Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution provides a powerful method for the separation of racemates. In the context of α-fluoro-α-arylpropanoic acids, which share structural similarities with this compound, non-enzymatic kinetic resolution has been effectively demonstrated. nih.gov This technique often involves the enantioselective esterification of the racemic acid.

One notable system employs (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as a coupling agent, and an achiral alcohol like bis(α-naphthyl)methanol. nih.gov This method has been successfully applied to a range of racemic 2-aryl-2-fluoropropanoic acids, yielding optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.gov The efficiency of this resolution is influenced by the substituents on the aryl ring. For instance, an ortho-fluorophenyl group can diminish selectivity, whereas an ortho-bromophenyl group does not impede it. nih.gov

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by racemizing the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of the desired enantiomer. While specific examples for this compound are not detailed, the principles of DKR have been applied to similar structures. For example, DKR of 2-arylpropionic acids has been achieved through esterification using a similar catalytic system with the addition of a base like N,N-diisopropylethylamine in a polar solvent. researchgate.net A key aspect of some DKR processes is the in situ racemization of the starting material, which can be facilitated by a suitable base, enabling the conversion of the entire racemic mixture into a single, desired enantiomer of the product. cas.cn

Table 1: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids nih.gov

EntryAryl Group (Ar)Yield of Ester (%)Yield of CO2H (%)ee of Ester (%)ee of CO2H (%)Selectivity (s)
1C6H54740877031
2o-Me-C6H440479868242
3m-Me-C6H43847846121
4p-Me-C6H42936904229
6o-Cl-C6H43656914332
7m-Cl-C6H44050765413
8p-Cl-C6H42062812112
10o-F-C6H4354560375.6
11o-Br-C6H43451945158
13p-i-Bu-C6H44043886331

Reaction conditions involved the use of (+)-BTM as a catalyst. ee = enantiomeric excess

Asymmetric Photodeconjugation Strategies

Asymmetric photodeconjugation has emerged as a key strategy for the highly stereoselective synthesis of α-fluorocarboxylic acid derivatives. researchgate.net This method involves the light-induced isomerization of a conjugated ester to its β,γ-unsaturated isomer. The stereoselectivity is achieved through the protonation of a dienol intermediate, often guided by a chiral auxiliary. researchgate.net

For instance, the use of diacetone-D-glucose as a chiral auxiliary has enabled the asymmetric synthesis of (R)-arundic acid, with the photodeconjugation reaction being the pivotal step. researchgate.net This approach allows for access to either enantiomer with high enantiomeric excess. researchgate.net While direct application to this compound is not explicitly detailed, this methodology presents a viable pathway for creating the chiral center found in fluorinated carboxylic acids.

Diastereoselective Transformations Leading to Fluorinated Brominated Acid Derivatives

Diastereoselective transformations are fundamental in creating specific stereoisomers of complex molecules. In the synthesis of fluorinated and brominated compounds, the stereoselective bromofunctionalization of alkenes is a common and effective strategy. rsc.org The generally accepted mechanism involves the formation of a bromonium ion intermediate from the reaction of an alkene with an electrophilic bromine source. rsc.org This intermediate is then opened by a nucleophile in an anti-fashion, leading to a defined diastereomeric product. rsc.org

N-bromoamides, such as N-bromosuccinimide (NBS), are frequently used as bromine sources. rsc.org The reaction can be catalyzed by various Lewis acids, such as ytterbium triflate, to achieve high diastereoselectivity in the bromoazidation of α,β-unsaturated carboxylic acid derivatives that have chiral auxiliaries. rsc.org Another approach involves the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers to produce α-bromo N-alkoxy β-lactams with high diastereoselectivity. bohrium.com These β-lactams, possessing both a C-Br and an N-O bond, serve as versatile intermediates for further modifications. bohrium.com

Synthesis of Advanced Precursors and Intermediates

The synthesis of this compound often proceeds through the preparation and subsequent transformation of advanced precursors and intermediates.

Preparation of 2-Bromo-2-fluoroketenesilylacetals

2-Bromo-2-fluoroketenesilylacetals are valuable intermediates in the synthesis of optically active β-hydroxy-α-bromo-α-fluorocarboxylates. google.comepo.org These silyl acetals can be prepared by reacting dibromofluoroacetates with a halogenated silyl compound. google.comepo.org The reaction is typically carried out in an ether solvent, such as tetrahydrofuran (B95107) or dimethoxyethane, at temperatures ranging from -100 °C to 100 °C. google.com These ketenesilylacetals can then be reacted with aldehydes in the presence of a chiral Lewis acid catalyst to yield the desired optically active β-hydroxy-α-bromo-α-fluorocarboxylates with high asymmetric induction. google.comepo.org

Derivatization of Simpler Halogenated Propanoic Acids

A common and straightforward approach to synthesizing this compound involves the derivatization of simpler halogenated propanoic acids. This can be achieved through the halogenation of fluoropropanoic acid derivatives using a suitable brominating agent like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃). The reaction conditions, including temperature and solvent, must be carefully controlled to prevent over-bromination.

Alternatively, the synthesis can start from a precursor like 2'-fluoroacetophenone, which is first brominated at the α-carbon using NBS or elemental bromine in an inert solvent. The resulting α-bromo-α-fluoro ketone can then undergo further transformations, such as oxidation, to yield the target carboxylic acid. The derivatization can also involve the alkylation of radiolabeled compounds like 2-[¹⁸F]Fluoropropionic acid for applications in radiopharmaceuticals. google.com

Reactivity and Mechanistic Investigations of 2 Bromo 2 Fluoropropanoic Acid

Nucleophilic Substitution Reactions at the α-Carbon Center

The α-carbon of 2-bromo-2-fluoropropanoic acid is electrophilic, rendered so by the electron-withdrawing effects of the adjacent carboxylic acid, fluorine, and bromine atoms. This electronic deficiency makes it a target for nucleophilic attack. The bromine atom, being a better leaving group than the fluorine atom, is typically displaced in these reactions.

Derivatives of this compound are effective precursors for the synthesis of heterocyclic compounds through intramolecular nucleophilic substitution. A significant application is in the formation of β-lactam rings, which are core structural motifs in many antibiotic agents. researchgate.netnih.govorganic-chemistry.org In these reactions, an amide derived from this compound undergoes an intramolecular cyclization where the amide nitrogen acts as the nucleophile. This nitrogen attacks the α-carbon, displacing the bromide ion to form the strained four-membered azetidin-2-one ring.

For example, methyl 2-bromo-2-fluoropropanoate can be used in the synthesis of β-lactamase inhibitors. google.com The process involves the reaction of the ester with an appropriate amine-containing molecule, followed by an intramolecular cyclization step that forms the critical β-lactam structure. The presence of the fluorine atom on the ring can significantly influence the biological activity and stability of the resulting molecule.

Table 1: Examples of Intramolecular Cyclization Precursors Derived from 2-Halo-2-fluoropropanoic Acids

Precursor Nucleophile Resulting Ring System
Methyl 2-bromo-2-fluoropropanoate Amine β-Lactam (Azetidin-2-one)

This table illustrates potential cyclization reactions based on the reactivity of the parent compound's derivatives.

The α-bromo group can be displaced by a variety of external nucleophiles, leading to a range of functional group transformations. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if the α-carbon is chiral. Research on related halofluoroethanamides has shown that nitrogen nucleophiles, such as potassium phthalimide, sodium succinimide, and sodium azide, can effectively displace a halide to form new carbon-nitrogen bonds. researchgate.net This reactivity is directly analogous to the expected behavior of this compound and its derivatives.

The reaction with azide, for instance, would yield an α-azido-α-fluoropropanoic acid derivative, a versatile intermediate that can be subsequently reduced to form α-fluoro-α-amino acids. researchgate.net Similarly, reaction with other nucleophiles can introduce oxygen, sulfur, or carbon-based substituents at the α-position.

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid moiety is one of the most reactive sites in the molecule, readily undergoing reactions common to this functional group, such as esterification, amidation, and decarboxylation.

This compound can be converted to its corresponding esters and amides under standard conditions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov Amidation can be performed by first converting the carboxylic acid to a more reactive derivative, like an acyl chloride (using reagents such as oxalyl chloride or thionyl chloride), followed by reaction with an amine. nih.gov

Kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a class of compounds structurally related to the title compound, has been achieved through enantioselective esterification. nih.gov This process uses a chiral acyl-transfer catalyst to selectively esterify one enantiomer, allowing for the separation of the optically active carboxylic acid and the corresponding ester. nih.gov This highlights the utility of esterification as a key reaction for both derivatization and chiral separation.

Table 2: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification

Entry Aryl Group (Ar) Yield of Ester (%) Enantiomeric Excess (ee) of Ester (%) Selectivity (s)
1 C₆H₅ 47 87 31
2 o-Me-C₆H₄ 40 98 242
6 o-Cl-C₆H₄ 36 91 32
11 o-Br-C₆H₄ 34 94 58
13 p-i-Bu-C₆H₄ 40 88 31

Data adapted from a study on 2-aryl-2-fluoropropanoic acids, demonstrating the esterification reaction. nih.gov

The loss of carbon dioxide from a carboxylic acid is known as decarboxylation. For simple carboxylic acids, this process requires high temperatures. However, the presence of electron-withdrawing groups at the α- or β-position can facilitate decarboxylation under milder conditions. libretexts.orgkhanacademy.org For this compound, the two halogen atoms at the α-position stabilize the transient carbanion or radical intermediate formed upon loss of CO₂, suggesting that it may undergo decarboxylation more readily than propanoic acid itself.

The mechanism often involves the formation of an enolate-like intermediate which is then protonated. libretexts.org In the case of related halodifluoroacetates, decarboxylation is a known method to generate reactive intermediates like difluorocarbene (:CF₂) or, in the presence of a fluoride (B91410) source, the trifluoromethyl anion (⁻CF₃). nih.gov By analogy, the decarboxylation of this compound could potentially lead to the formation of bromo-fluoromethyl intermediates, which could be trapped or undergo further reactions. The specific products would depend heavily on the reaction conditions, such as the presence of metal catalysts or radical initiators. organic-chemistry.org

Halogen-Specific Reactions and Interconversions

The C-Br and C-F bonds at the α-position exhibit different reactivities. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the bromine atom more susceptible to both nucleophilic displacement and reductive cleavage.

Most reactions involving the halogens of this compound selectively target the bromine atom. As discussed under nucleophilic substitution (Section 3.1), the bromide ion is a good leaving group. Additionally, reductive dehalogenation can replace the bromine atom with a hydrogen atom using various reducing agents.

Elimination reactions, where hydrogen bromide (HBr) is removed to form a double bond, are also a possibility. In such a reaction, a base would abstract the proton from the β-carbon (the methyl group), leading to the formation of 2-fluoroacrylic acid or its derivatives. libretexts.org The strong electron-withdrawing effect of the fluorine and carboxyl groups would facilitate this E2 or E1cb-type elimination.

Reactions that selectively target the fluorine atom are far less common due to the high strength of the C-F bond. Such transformations would require harsh conditions or specialized reagents designed for C-F bond activation. Therefore, the bromine atom serves as the primary handle for functionalization and interconversion reactions in this molecule.

Reactivity of the Bromine Atom in Synthetic Pathways

The bromine atom in this compound serves as a key functional group, rendering the α-carbon electrophilic and thus susceptible to a variety of nucleophilic substitution reactions. The presence of both a bromine and a fluorine atom on the same carbon, in addition to the adjacent carboxylic acid group, creates a unique electronic environment that influences its reactivity. While specific documented synthetic pathways for this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the well-established principles of organic chemistry.

The bromine atom is a good leaving group, making it amenable to displacement by a range of nucleophiles. These reactions would typically proceed through either an SN1 or SN2 mechanism. However, the tertiary nature of the α-carbon, being substituted with a bromine, a fluorine, a methyl group, and a carboxyl group, would sterically hinder the backside attack required for an SN2 reaction. Consequently, reactions are more likely to proceed via an SN1 pathway, involving the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the adjacent fluorine and carboxyl groups.

Potential synthetic transformations involving the bromine atom include:

Hydrolysis: Reaction with water or hydroxide ions could lead to the formation of 2-fluoro-2-hydroxypropanoic acid.

Amination: Displacement by ammonia (B1221849) or primary/secondary amines would yield 2-amino-2-fluoropropanoic acid derivatives.

Thiolation: Reaction with thiolates could be used to introduce sulfur-containing moieties.

Coupling Reactions: The bromine atom could potentially participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds, although the steric hindrance and the presence of the acidic proton might require specific catalytic systems.

The reactivity of the bromine atom is a critical aspect of the synthetic utility of this compound, allowing for its use as a building block in the synthesis of more complex fluorinated molecules.

Influence of the Fluorine Atom on Reaction Selectivity and Rate

The fluorine atom at the α-position of this compound exerts a significant influence on the molecule's reactivity, affecting both the rate and selectivity of reactions. This influence stems from a combination of fluorine's strong electronegativity and its relatively small steric footprint.

Electronic Effects:

The high electronegativity of the fluorine atom has a profound impact on the electronic environment of the molecule. This is particularly evident in the context of kinetic resolution studies of related compounds, such as 2-aryl-2-fluoropropanoic acids. While one might expect the electron-withdrawing nature of fluorine to destabilize a developing positive charge in an SN1-type transition state, studies have shown that the high electronegativity of the α-fluorine does not necessarily impede reactions that proceed through such intermediates. It is postulated that the fluorine atom's influence on the stability of transition structures in chiral induction stages of certain reactions is not as detrimental as might be predicted.

Steric Effects:

The fluorine atom is similar in size to a hydrogen atom. This is a crucial factor in reactions where steric hindrance plays a role in determining the stereochemical outcome. For instance, in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, the similarity in size between fluorine and hydrogen allows the fluorinated substrate to be accommodated within the chiral environment of the catalyst system, leading to effective enantioselective transformations.

The interplay of these electronic and steric factors can be summarized in the following table:

Feature of Fluorine AtomInfluence on Reactivity of this compound
High Electronegativity Modulates the stability of charged intermediates and transition states. Can influence the acidity of the carboxylic proton.
Small Steric Size Allows the molecule to participate in sterically demanding reactions. Minimizes steric hindrance around the reactive center.

Investigating Reaction Pathways on Catalytic Surfaces

The study of the interaction of halogenated carboxylic acids with metal surfaces is crucial for understanding heterogeneous catalysis, surface modification, and environmental remediation processes. While direct studies on this compound are limited, research on analogous compounds, such as 2-fluoropropanoic acid on a Cu(100) surface, provides valuable insights into the potential adsorption behavior and decomposition mechanisms.

Adsorption Behavior on Metal Surfaces (e.g., Cu(100))

Based on studies of 2-fluoropropanoic acid on a Cu(100) surface, the adsorption behavior of this compound is expected to be dominated by the interaction of the carboxylic acid group with the metal.

Upon adsorption at low temperatures, the carboxylic acid is likely to deprotonate, forming a carboxylate species (2-bromo-2-fluoropropanoate) that strongly binds to the copper surface. The deprotonation temperature can be influenced by the presence of surface species like oxygen. For instance, on an oxygen-precovered Cu(100) surface, the deprotonation of 2-fluoropropanoic acid occurs at a lower temperature (around 120 K) compared to the clean Cu(100) surface (around 250 K) nih.govncku.edu.tw.

The orientation of the adsorbed carboxylate can also vary. At lower coverages, the molecule may lie flat, allowing for interaction of the hydrocarbon chain with the surface. At higher coverages, intermolecular interactions can lead to a more upright orientation.

The key aspects of the adsorption process are summarized below:

Adsorption ConditionExpected Behavior of this compound on Cu(100)
Low Temperature (e.g., 120 K on O/Cu(100)) Deprotonation to form a surface-bound 2-bromo-2-fluoropropanoate.
Clean Cu(100) Surface Deprotonation at a higher temperature (around 250 K) to form the carboxylate.
Higher Temperatures Potential for changes in adsorption sites and orientation of the surface intermediate.

Decomposition Mechanisms on Catalytic Surfaces

The thermal decomposition of this compound on a catalytic surface like Cu(100) is anticipated to proceed through the breakdown of the surface-bound carboxylate intermediate. Drawing parallels from the behavior of 2-fluoropropanoic acid, the decomposition pathway is expected to be temperature-dependent and influenced by the surface conditions.

For 2-fluoropropanoic acid on Cu(100), the decomposition of the 2-fluoropropanoate intermediate occurs at approximately 455 K nih.govncku.edu.tw. This decomposition involves the cleavage of the C-F bond, leading to the formation of HF and a surface-bound acrylate (B77674) (CH₂=CHCOO) species nih.govncku.edu.tw. At higher temperatures (around 550 K), the acrylate further decomposes, evolving various gaseous products nih.govncku.edu.tw.

On an oxygen-precovered Cu(100) surface, the decomposition of the 2-fluoropropanoate occurs at a slightly higher temperature of around 460 K, also producing a surface acrylate species and other gaseous products nih.govncku.edu.tw.

Based on these findings, a plausible decomposition pathway for this compound on Cu(100) would involve the following steps:

Formation of the surface-bound 2-bromo-2-fluoropropanoate.

Thermal decomposition of the propanoate, potentially involving the cleavage of the C-Br and/or C-F bonds. This would likely lead to the formation of surface-bound halide species (Br and F) and a reactive organic fragment.

Further reaction and desorption of products at higher temperatures.

The expected decomposition products and temperatures, based on the analogy with 2-fluoropropanoic acid, are presented in the table below:

Surface IntermediateDecomposition Temperature (approx.)Key Decomposition Products
2-fluoropropanoate on Cu(100)455 KHF, CH₂=CHCOO (surface)
2-fluoropropanoate on O/Cu(100)460 KGaseous products, CH₂=CHCOO (surface)

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and Carbon-13 NMR are fundamental one-dimensional experiments that map the hydrogen and carbon frameworks of a molecule, respectively.

For 2-Bromo-2-fluoropropanoic acid, the ¹H NMR spectrum is predicted to be relatively simple due to the presence of only two distinct proton environments: the methyl group (CH₃) and the carboxylic acid proton (-COOH). The methyl protons are expected to appear as a doublet due to coupling with the adjacent fluorine atom. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides insight into the carbon skeleton. Three distinct carbon signals are anticipated: the carboxylic carbon, the quaternary α-carbon bonded to both bromine and fluorine, and the methyl carbon. The chemical shifts are significantly influenced by the electronegativity of the halogen substituents. The quaternary carbon (C2) experiences a substantial downfield shift due to the combined electron-withdrawing effects of both the bromine and fluorine atoms. The presence of fluorine also introduces splitting in the signals of nearby carbons (C-F coupling).

Predicted NMR data based on analysis of similar structures are presented below. chemicalbook.comchemicalbook.comdocbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J)Assignment
¹H~2.0 - 2.2DoubletJH-F ≈ 22-24 Hz-CH₃
¹H~10 - 13Broad SingletN/A-COOH
¹³C~20 - 25DoubletJC-F ≈ 23-25 Hz-CH₃
¹³C~90 - 100DoubletJC-F ≈ 180-190 Hz-C(Br)(F)-
¹³C~168 - 172DoubletJC-F ≈ 25-28 Hz-COOH

Note: Data are predictive and based on spectral analysis of analogous compounds such as 2-bromopropionic acid, 2-bromo-2-methylpropanoic acid, and various fluorinated propanoates. chemicalbook.comdocbrown.infonih.govchemicalbook.com The exact values can vary based on solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. For this compound, a single fluorine environment exists. Therefore, the ¹⁹F NMR spectrum is expected to show one primary resonance. This signal would be split into a quartet due to coupling with the three equivalent protons of the adjacent methyl group (JF-H coupling). google.comrsc.orgspectrabase.com Analysis of related compounds like methyl 2-bromo-2-fluoropropionate confirms this type of interaction. google.com

Two-dimensional (2D) NMR experiments are critical for unambiguously confirming the atomic connectivity proposed by 1D NMR. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment would typically reveal proton-proton couplings. In this molecule, it would primarily confirm the absence of coupling between the methyl and carboxylic acid protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, an HSQC spectrum would show a clear cross-peak connecting the methyl proton signal to the methyl carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this structure. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include a cross-peak from the methyl protons to the quaternary α-carbon and another to the carboxylic carbon. These correlations would provide definitive proof of the molecular backbone C-C(Br)(F)-COOH.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining spatial proximity, NOESY or other 2D techniques could be employed in advanced studies, for instance, if the compound were resolved into its enantiomers and complexed with a chiral agent, to probe stereochemical details. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an excellent method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H stretch (broad)Carboxylic Acid
~1700 - 1720C=O stretch (strong, sharp)Carboxylic Acid
~1050 - 1150C-F stretchAlkyl Fluoride (B91410)
~500 - 650C-Br stretchAlkyl Bromide

The very broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group. The C-F and C-Br stretching vibrations appear in the fingerprint region and provide direct evidence of halogenation. docbrown.info

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.

The molecular weight of this compound is 170.96 g/mol . nih.gov A key feature in its mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak ([M]⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by two m/z units. nist.gov

Expected fragmentation pathways could include:

Loss of a bromine radical (•Br), resulting in ions at m/z 91.

Loss of a carboxyl group (•COOH), resulting in ions at m/z 125 and 127.

Alpha-cleavage leading to various smaller fragments.

High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition with very high accuracy, confirming the molecular formula C₃H₄BrFO₂.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice.

This technique would unambiguously confirm the connectivity and provide precise geometric parameters of the molecule in the solid state. While specific XRD data for this compound is not widely published, the methodology remains the gold standard for absolute structure determination. researchgate.net

Surface-Sensitive Spectroscopies for Heterogeneous Catalysis Studies

This section will, therefore, draw upon the research conducted on 2-fluoropropanoic acid on Cu(100) and oxygen-precovered Cu(100) (O/Cu(100)) surfaces, as studied by X-ray Photoelectron Spectroscopy (XPS), Reflection-Absorption Infrared Spectroscopy (RAIRS), and Temperature-Programmed Reaction/Desorption (TPR/D), to exemplify the methodologies and findings relevant to the catalytic studies of this compound. researchgate.netaip.org

Detailed Research Findings from an Analogous Study: 2-Fluoropropanoic Acid on Copper Surfaces

The interaction of 2-fluoropropanoic acid with metal surfaces is a complex process involving adsorption, deprotonation, and subsequent decomposition, all of which are influenced by the surface conditions, such as the presence of pre-adsorbed oxygen. researchgate.netaip.org

On a Clean Cu(100) Surface:

The adsorption and reaction of 2-fluoropropanoic acid on a clean Cu(100) surface proceed through several temperature-dependent steps. At approximately 250 K, the acid undergoes deprotonation, leading to the formation of a 2-fluoropropanoate (CH₃CHFCOO) intermediate on the surface. researchgate.netaip.org As the temperature is increased to around 455 K, this intermediate decomposes, yielding hydrogen fluoride (HF) and a new surface species, acrylate (B77674) (CH₂=CHCOO). researchgate.netaip.org

On an Oxygen-Precovered Cu(100) Surface (O/Cu(100)):

The presence of oxygen on the copper surface significantly alters the reaction pathway. On the O/Cu(100) surface, 2-fluoropropanoic acid readily deprotonates at a much lower temperature of 120 K to form the 2-fluoropropanoate (CH₃CHFCOO) intermediate. researchgate.netaip.org This intermediate is stable over a wider temperature range and reacts on the surface at approximately 460 K. The reaction at this temperature evolves gaseous products and also leads to the formation of acrylate (CH₂=CHCOO) on the surface. researchgate.netaip.org

Spectroscopic Data and Interpretation

The identification of surface intermediates and the elucidation of reaction pathways are made possible through the detailed analysis of data from various surface-sensitive spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS): XPS is instrumental in determining the chemical state of the elements on the surface. By analyzing the binding energies of core-level electrons (e.g., C 1s, O 1s, F 1s, and Cu 2p), one can track the changes in the adsorbate and the substrate during the reaction. For instance, a shift in the O 1s and C 1s peaks upon adsorption and heating provides evidence for the deprotonation of the carboxylic acid and the formation of a carboxylate species bonded to the copper surface.

Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS provides information about the vibrational modes of the adsorbed molecules, allowing for the identification of functional groups and the determination of the orientation of the adsorbates on the surface. The characteristic vibrational frequencies of the carboxylate group (symmetric and asymmetric stretches) can confirm the formation of the 2-fluoropropanoate intermediate and distinguish it from the parent acid.

The table below summarizes the key reaction steps and intermediates for 2-fluoropropanoic acid on Cu(100) and O/Cu(100) surfaces, as determined by a combination of these spectroscopic techniques.

Surface Temperature Observed Process Surface Intermediates Gaseous Products
Cu(100)~250 KDeprotonation of CH₃CHFCOOHCH₃CHFCOO-
Cu(100)~455 KDecomposition of CH₃CHFCOOCH₂=CHCOOHF
O/Cu(100)120 KDeprotonation of CH₃CHFCOOHCH₃CHFCOO-
O/Cu(100)~460 KReaction of CH₃CHFCOOCH₂=CHCOOGaseous Products

Temperature-Programmed Reaction/Desorption (TPR/D): TPR/D is used to identify the gaseous products desorbing from the surface as the temperature is ramped up. numberanalytics.comhidenanalytical.com The desorption profiles provide information about the reaction kinetics and the stability of surface intermediates. In the study of 2-fluoropropanoic acid, TPR/D would be used to detect the evolution of HF and other gaseous decomposition products, corroborating the reaction pathways proposed based on XPS and RAIRS data. researchgate.netaip.org

The comprehensive analysis using these surface-sensitive spectroscopies provides a molecular-level understanding of the catalytic reactions of halogenated carboxylic acids on metal surfaces. While the bromine atom in this compound would introduce additional complexities, such as the potential for C-Br bond scission, the fundamental approach of using XPS, RAIRS, and TPR/D would be essential in unraveling its heterogeneous catalytic chemistry.

Computational Chemistry and Theoretical Modeling of 2 Bromo 2 Fluoropropanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of 2-bromo-2-fluoropropanoic acid and its derivatives. nih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size and complexity.

These calculations can elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds. The dual halogenation with bromine and fluorine imparts distinct electronic and steric properties to the molecule. Theoretical studies can quantify these effects, providing a basis for understanding the compound's reactivity in various chemical transformations, such as nucleophilic substitution reactions.

This compound possesses a chiral center at the α-carbon, leading to the existence of (R) and (S) enantiomers. Computational methods are crucial for analyzing the conformational landscape and the relative stabilities of these stereoisomers. By mapping the potential energy surface, researchers can identify the most stable conformations (rotamers) and the energy barriers between them. This information is vital for understanding the compound's behavior in stereoselective reactions.

For related chiral molecules, such as 2-aryl-2-fluoropropanoic acids, DFT calculations have been used to investigate the transition states of reactions, which helps in understanding the origins of enantioselectivity. nih.gov The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding, and the steric hindrance imposed by the bulky bromine atom and the electronegative fluorine atom. cdnsciencepub.com

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₃H₄BrFO₂ chemscene.comnih.govsynquestlabs.com
Molecular Weight 170.97 g/mol chemscene.comnih.gov
XLogP3-AA 1.2 nih.gov
Hydrogen Bond Donor Count 1 chemscene.com
Hydrogen Bond Acceptor Count 1 chemscene.com
Rotatable Bond Count 1 chemscene.com

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and purity of a compound. q-chem.com For this compound, DFT can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. q-chem.com

Predicted ¹H and ¹³C NMR spectra can help assign the signals observed in experimental spectra. pressbooks.pub Similarly, calculated IR frequencies can be correlated with the vibrational modes of the molecule, aiding in the identification of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the carbon-fluorine (C-F) stretching vibration. q-chem.com Discrepancies between calculated and experimental spectra can sometimes be resolved by considering factors like solvent effects or the presence of different conformers. researchgate.net

Reaction Pathway Elucidation through Transition State Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition states, chemists can understand the energy barriers and the preferred pathways for various transformations. acs.orgresearchgate.net For instance, in nucleophilic substitution reactions, theoretical modeling can help determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.

In studies of related compounds, such as the kinetic resolution of 2-aryl-2-fluoropropanoic acids, DFT calculations of transition state energies have been used to explain the observed enantioselectivity. nih.gov These models can reveal subtle steric and electronic interactions that favor the formation of one enantiomer over the other. nih.gov Similar approaches can be applied to understand the reactivity of this compound in various synthetic contexts.

Investigation of Stereochemical Induction and Selectivity Mechanisms

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. nii.ac.jp Computational studies can provide detailed insights into the mechanisms of stereochemical induction and selectivity. When this compound or its derivatives are used in reactions with chiral catalysts or reagents, theoretical models can help rationalize the observed stereochemical outcomes.

For example, in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, transition-state models have been proposed to explain how a chiral catalyst can differentiate between the two enantiomers of the acid. nih.govnii.ac.jp These models, often supported by DFT calculations, highlight the key non-covalent interactions that govern the stereoselectivity of the process. nii.ac.jp Such investigations are crucial for the rational design of more efficient and selective asymmetric syntheses. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a solvent environment and for exploring their conformational dynamics over time. researchgate.net MD simulations can provide a more realistic picture of how solvent molecules interact with this compound and influence its conformation and reactivity.

The choice of solvent can significantly impact reaction rates and selectivities. MD simulations can help to understand these solvent effects at a molecular level. researchgate.net For example, simulations can reveal the structure of the solvation shell around the molecule and how it changes during a reaction. Furthermore, MD can be used to study the dynamic equilibrium between different conformers of this compound in solution, providing a more complete understanding of its behavior in a chemical system. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Synthon in Asymmetric Synthesis

2-Bromo-2-fluoropropanoic acid and its derivatives serve as valuable chiral synthons in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a stereocenter at the α-position, bearing both a bromine and a fluorine atom, makes these compounds particularly useful for introducing fluorine into molecules in a stereocontrolled manner.

Preparation of Stereodefined Fluorinated Building Blocks

The synthesis of stereodefined fluorinated building blocks is a critical area of research, as the incorporation of fluorine can significantly alter the biological activity and physical properties of organic molecules. alfa-chemistry.com 2-Aryl-2-fluoropropanoic acids, which are fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs), have been synthesized using methods like kinetic resolution of racemic mixtures. researchgate.netnih.govmdpi.com This approach allows for the separation of enantiomers, providing access to optically active building blocks. mdpi.com

For instance, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids can be achieved through enantioselective esterification. nih.govmdpi.com This method utilizes a chiral acyl-transfer catalyst to selectively esterify one enantiomer, allowing for the separation of the unreacted chiral carboxylic acid and the newly formed chiral ester, both with high enantiomeric excess. nih.gov

The development of methods for the asymmetric fluorination of carbonyl compounds has also been a focus. nih.govmdpi.com While early attempts using N-fluoro dichlorocamphorsultam showed limited success in terms of enantioselectivity, they paved the way for more advanced techniques. nih.govmdpi.com These stereodefined fluorinated building blocks are crucial for the synthesis of complex chiral molecules with specific biological functions. beilstein-journals.org

Table 1: Methods for Preparing Stereodefined Fluorinated Building Blocks

MethodDescriptionKey Reagents/CatalystsOutcome
Kinetic Resolution Separation of enantiomers from a racemic mixture via enantioselective reaction. nih.govmdpi.comChiral acyl-transfer catalysts (e.g., (+)-benzotetramisole), achiral nucleophiles. nih.govOptically active carboxylic acids and esters. mdpi.com
Asymmetric Fluorination Direct introduction of a fluorine atom to create a stereocenter. nih.govmdpi.comChiral fluorinating agents (e.g., N-fluoro dichlorocamphorsultam). nih.govmdpi.comChiral 2-fluorinated compounds. nih.govmdpi.com
Halofluorination Addition of a halogen and a fluorine atom across a double bond. beilstein-journals.orgnih.govN-halosuccinimide (NBS, NIS), Deoxo-Fluor®. beilstein-journals.orgnih.govBromofluorinated or iodofluorinated products. beilstein-journals.orgnih.gov

Synthesis of Highly Substituted Carboxylic Acid Derivatives

This compound is a precursor for synthesizing a variety of highly substituted carboxylic acid derivatives. uomustansiriyah.edu.iq The presence of the bromine and fluorine atoms on the α-carbon imparts unique reactivity, allowing for a range of chemical transformations. These derivatives are often named by indicating the position of substituents using numbers in the IUPAC system or Greek letters in common nomenclature, starting from the carbon adjacent to the carboxyl group. uomustansiriyah.edu.iq

The general structure of carboxylic acid derivatives involves the replacement of the hydroxyl group of the carboxylic acid with other functional groups. uomustansiriyah.edu.iq Starting from this compound, derivatives such as acid halides, anhydrides, esters, and amides can be prepared. youtube.com For example, reaction of the corresponding acid chlorides with ammonia (B1221849) can yield amides. google.com These reactions often proceed through nucleophilic acyl substitution mechanisms. youtube.com

Contribution to the Development of New Organofluorine Reagents and Methodologies

The study of compounds like this compound has contributed to the broader field of organofluorine chemistry by driving the development of new reagents and synthetic methods. wiley-vch.de The unique effects of fluorine on molecular properties have made organofluorine compounds essential in medicinal chemistry and materials science. wiley-vch.de

Research in this area has led to the development of various fluorinating reagents and techniques. enamine.net The synthesis of fluorinated building blocks often involves methodologies like deoxyfluorination and halofluorination. beilstein-journals.org For example, the treatment of unsaturated compounds with a combination of an N-halosuccinimide and a deoxyfluorinating agent like Deoxo-Fluor® can yield halofluorinated products. beilstein-journals.orgnih.gov These advancements are crucial for the efficient and selective introduction of fluorine into organic molecules. wiley-vch.de

Applications in Peptide and Modified Amino Acid Synthesis

The principles of modifying carboxylic acids and introducing functional groups are central to peptide and modified amino acid synthesis. While direct applications of this compound in this area are not extensively documented in the provided context, the chemistry involved is highly relevant. In peptide synthesis, the carboxyl group of one amino acid is coupled with the amino group of another. peptide.com To control this process, protecting groups are used for the α-amino group and any reactive side chains. peptide.com

The synthesis of fluorinated amino acids is an active area of research, as their incorporation into peptides can alter conformation and biological activity. rsc.org Methodologies for creating modified amino acids, such as β²,²-amino acids with a quaternary stereocenter, are of significant interest. nih.gov These often involve the stereoselective alkylation of amino acid derivatives and subsequent chemical transformations. nih.gov The development of reagents for introducing specific functionalities, such as the bromoacetyl group for cross-linking, highlights the modular approach used in this field. google.com

Polymer Science: Incorporation into Functional Polymers and Coatings

Fluorinated compounds, in general, are widely used in polymer science to create materials with specific properties. alfa-chemistry.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. While the direct use of this compound in polymers is not detailed, related fluorinated building blocks are employed in the synthesis of specialized polymers and copolymers for advanced materials.

For example, fluorinated acrylates can be polymerized to form fluorinated polymers with unique properties. These polymers find applications in high-performance coatings, adhesives, and sealants. The development of fluorinated polymer coatings has been shown to improve properties like hydrophobicity and chemical resistance.

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

Chemically modified analogues of bioactive molecules are essential tools for studying biological mechanisms. The substitution of a hydrogen atom with fluorine can be a valuable strategy in designing such probes. researchgate.net For instance, in the context of NSAIDs, replacing the α-hydrogen with a fluorine atom in 2-arylpropanoic acids can prevent in vivo epimerization, which can lead to a loss of biological activity. researchgate.netnih.gov

2-Fluoropropanal, a related compound, serves as a probe to study enzyme mechanisms due to its electrophilic carbonyl group, which is enhanced by the presence of the fluorine atom. The synthesis of various analogues, such as those with different substitutions on an aromatic ring, allows researchers to investigate structure-activity relationships and the role of specific functional groups in molecular interactions.

Q & A

Q. What are the key synthetic routes for 2-bromo-2-fluoropropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic routes include halogenation of fluoropropanoic acid derivatives using brominating agents (e.g., PBr₃ or NBS) under controlled temperatures (0–25°C). Solvent choice (e.g., DCM or THF) and stoichiometry of bromine donors are critical to avoid over-bromination. For example, highlights similar bromo-fluoro benzoic acid syntheses using regioselective halogenation . Yield optimization often involves quenching side reactions with aqueous Na₂S₂O₃ and monitoring via TLC or HPLC.

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Identify chemical shifts for Br and F substituents (e.g., δ ~4.5 ppm for α-protons adjacent to fluorine; notes similar shifts in fluorinated amino acids ).
  • FT-IR : Confirm carboxylic acid (C=O ~1700 cm⁻¹) and C-F stretching (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 183.94).
  • X-ray crystallography (if crystalline) resolves stereochemical ambiguities.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at -20°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture, as Br-F bonds can degrade, releasing HBr ( emphasizes similar precautions for bromo-fluoro benzoic acids ). Pre-use purity checks via titration or HPLC are recommended.

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of the α-carbon, while bromine’s bulkiness may hinder SN2 mechanisms. Computational studies (DFT) can map transition states, as seen in ’s analysis of fluorinated amino acids . Experimentally, kinetic studies under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., NH₃, CN⁻) reveal dominance of SN1 vs. SN2 pathways.

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : For conflicting NMR/IR results:
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) that obscure signals.
  • Isotopic Labeling : Use ¹⁸O-labeled carboxylic acids to track unexpected rearrangements (’s protocols for benzoic acid derivatives ).
  • Cross-validation : Compare with computational predictions (Gaussian or ORCA) for vibrational/electronic spectra.

Q. What strategies mitigate racemization during peptide coupling reactions using this compound?

  • Methodological Answer : Racemization occurs via α-proton abstraction. Mitigation approaches:
  • Use low-temperature (-10°C) coupling agents (e.g., HATU/DIPEA in DMF).
  • Opt for bulky bases (e.g., collidine) to sterically hinder deprotonation.
  • Monitor enantiopurity via chiral HPLC ( discusses analogous methods for fluorinated phenylalanine derivatives ).

Q. How does this compound act as a precursor for fluorinated heterocycles, and what are common pitfalls?

  • Methodological Answer : The compound serves as a building block for β-lactams or fluorinated pyrrolidines via cyclization with amines. Pitfalls include:
  • Ring-opening : Due to Br’s leaving group tendency, use mild bases (K₂CO₃) and non-polar solvents (toluene).
  • Regioselectivity : Control via microwave-assisted synthesis (e.g., 100°C, 30 min) to favor 5-membered rings (’s protocols for bromo-fluoro heterocycles ).

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response curves in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Assess IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression ( emphasizes rigor in quantitative validity ). Replicate experiments (n ≥ 3) to account for batch variability.

Q. How can researchers design experiments to probe the environmental persistence of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor degradation at pH 3–10 (buffered solutions) via LC-MS.
  • Photolysis : Expose to UV (254 nm) and quantify byproducts.
  • Microbial Degradation : Use OECD 301B biodegradation tests with activated sludge.
    ’s safety protocols ensure handling consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.